1-Bromo-2-chloroethane

Description

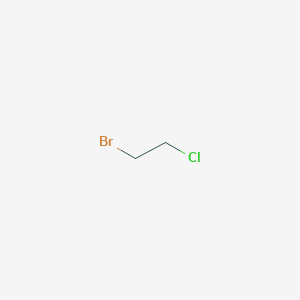

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYHHJPAARCAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024775 | |

| Record name | 1-Chloro-2-bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-2-bromoethane is a clear colorless liquid with a sweet chloroform-like odor. (NTP, 1992), Liquid, Colorless liquid with a chloroform-like odor; [HSDB] | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1-bromo-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-chloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

225 °F at 760 mmHg (NTP, 1992), 107 °C | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

none | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, chloroform., 0.69 g/100 g water @ 30 °C; 0.7 g/100 g water @ 80 °C, In water, 6,900 mg/l @ 25 °C | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7392 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.7392 @ 20 °C/4 °C | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.94 | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

40 mmHg at 85.5 °F ; 20 mmHg at 60.8 °F (NTP, 1992), 33.1 [mmHg], 33.1 mm Hg @ 25 °C | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-chloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-04-0 | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-chloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PDN2XO5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.1 °F (NTP, 1992), -16.7 °C | |

| Record name | 1-CHLORO-2-BROMOETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-bromo-2-chloroethane, a key bifunctional electrophile in organic synthesis. Its distinct reactivity, stemming from the differential lability of the carbon-bromine and carbon-chlorine bonds, makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and key reactions, and discusses its applications and safety considerations.

Chemical Identity and Properties

This compound is a haloalkane distinguished by the presence of two different halogen atoms on adjacent carbons. This structural feature is central to its synthetic utility.

-

IUPAC Name: this compound[1]

-

CAS Number: 107-04-0[1]

-

Synonyms: Ethylene chlorobromide, 2-Bromoethyl chloride, 2-Chloroethyl bromide[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a clear, colorless to slightly yellow liquid with a characteristic sweet, chloroform-like odor.[2] It is slightly soluble in water and soluble in common organic solvents like ethanol, ether, and chloroform.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄BrCl | [1][2] |

| Molecular Weight | 143.41 g/mol | [1][2] |

| Boiling Point | 106-107 °C | [2] |

| Melting Point | -18 to -14 °C | [2] |

| Density | 1.723 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4884 | [2] |

| Water Solubility | 7 g/L at 20 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The spectrum shows two triplets, corresponding to the two inequivalent methylene (B1212753) groups (-CH₂Br and -CH₂Cl). |

| ¹³C NMR | The spectrum displays two distinct signals, one for the carbon bonded to bromine and one for the carbon bonded to chlorine. |

| Mass Spectrometry | The mass spectrum exhibits a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

Synthesis and Reactivity

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves the addition of bromine and chlorine to ethylene.[3] A more controlled method is the reaction of vinyl chloride with anhydrous hydrogen bromide.[3]

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from Vinyl Chloride and HBr

This protocol is based on a patented industrial process.

-

Materials: Anhydrous hydrogen bromide, vinyl chloride, air or peroxide catalyst.

-

Procedure:

-

Charge a reaction vessel with previously synthesized this compound to act as a solvent.

-

Maintain the reaction mixture at 20 °C with cooling.

-

Introduce anhydrous hydrogen bromide (containing ~1% air as a catalyst) and vinyl chloride into the vessel at spatially separate points over a period of 30 minutes.

-

After the reaction is complete, the mixture is distilled to yield pure this compound. This process can achieve yields of up to 99%.

-

Reactivity and Applications in Organic Synthesis

This compound is a versatile bifunctional electrophile. The carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond, allowing for selective reactions. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Application in Drug Development: Synthesis of 4-(2-Chloroethyl)morpholine (B1582488)

A significant application of this compound is in the synthesis of 4-(2-chloroethyl)morpholine, an important intermediate for several active pharmaceutical ingredients (APIs), including floredil, morinamide, and nimorazole.[4]

Caption: Synthesis of 4-(2-chloroethyl)morpholine and its role as a pharmaceutical intermediate.

Experimental Protocol: Synthesis of 4-(2-Chloroethyl)morpholine

This representative protocol describes the N-alkylation of morpholine with this compound.

-

Materials: this compound, morpholine, potassium carbonate (anhydrous), acetonitrile (B52724) (anhydrous).

-

Procedure:

-

To a stirred solution of morpholine (2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

-

Slowly add a solution of this compound (1 equivalent) in anhydrous acetonitrile to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 4-(2-chloroethyl)morpholine.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer.[4]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety goggles and/or a face shield.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a respirator with an organic vapor cartridge is necessary.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a cool, well-ventilated place, away from incompatible materials such as strong bases, strong oxidizing agents, and magnesium.[2]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the pharmaceutical industry. Its unique bifunctional nature allows for selective chemical transformations, making it an essential building block for a variety of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is critical for its effective and responsible use in research and development.

References

An In-depth Technical Guide to the Synthesis and Mechanism of 1-Bromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 1-bromo-2-chloroethane, a valuable bifunctional building block in organic synthesis. The document details two primary synthetic methodologies: the electrophilic addition of bromine chloride to ethylene (B1197577) and the hydrobromination of vinyl chloride. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to serve as a practical resource for laboratory and industrial applications. The guide includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (C₂H₄BrCl) is a halogenated hydrocarbon featuring two different halogen atoms on adjacent carbons.[1] This unique structural arrangement imparts differential reactivity at the C-Br and C-Cl bonds, making it a versatile reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility primarily lies in its ability to act as an alkylating agent, introducing a 2-bromoethyl or 2-chloroethyl moiety into various substrates. This guide explores the core principles and practical aspects of its synthesis.

Synthesis Methodologies

Two principal routes for the synthesis of this compound are discussed: the direct halogenation of ethylene and the hydrohalogenation of vinyl chloride.

Method 1: Electrophilic Addition to Ethylene

The reaction of ethylene with a source of electrophilic bromine and chlorine is a common method for the preparation of this compound.[1] This reaction proceeds via an electrophilic addition mechanism. While the direct use of bromine chloride (BrCl) is possible, it is often generated in situ from the reaction of bromine (Br₂) and chlorine (Cl₂).[1]

The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a chloride ion.[2][3][4][5]

-

Polarization and Electrophilic Attack: The electron-rich π-bond of the ethylene molecule induces a dipole in the approaching bromine chloride molecule, making the bromine atom partially positive and thus electrophilic.[6][7] The ethylene π-electrons attack the electrophilic bromine atom.

-

Formation of a Bromonium Ion: A cyclic bromonium ion intermediate is formed, where the bromine atom is bonded to both carbon atoms.[2][6]

-

Nucleophilic Attack by Chloride: The chloride ion (Cl⁻) then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition).[8][9] This backside attack opens the three-membered ring to yield this compound.

Materials:

-

Ethylene gas

-

Bromine (Br₂)

-

Chlorine (Cl₂)

-

Anhydrous aprotic solvent (e.g., carbon tetrachloride or dichloromethane)[2][10]

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling system

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Setup: Assemble a clean, dry reaction vessel under a fume hood. The vessel should be equipped for efficient gas dispersion and temperature control.

-

Solvent: Charge the reaction vessel with a suitable volume of an anhydrous aprotic solvent and cool it to 0-5 °C using an ice bath.

-

Reactant Introduction: Slowly bubble a stream of ethylene gas through the cooled solvent with vigorous stirring.

-

Halogen Addition: Concurrently, introduce equimolar amounts of bromine and chlorine gas into the reaction mixture at a controlled rate. Alternatively, a pre-formed solution of bromine chloride in the same solvent can be added dropwise. Maintain the temperature below 10 °C throughout the addition. The disappearance of the reddish-brown color of bromine can indicate the progress of the reaction.[2]

-

Reaction Completion: Continue the reaction for a suitable period after the addition is complete, allowing all the ethylene to react.

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water, and then a wash with a dilute sodium bicarbonate solution.[11][12]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).[11][12]

-

Filter to remove the drying agent.

-

Fractionally distill the filtrate to isolate this compound (boiling point: 106-107 °C).[12]

-

Method 2: Hydrobromination of Vinyl Chloride

This industrial method involves the addition of hydrogen bromide (HBr) to vinyl chloride (CH₂=CHCl).[13] This process can be highly efficient, achieving high yields of the desired product.

The addition of HBr to vinyl chloride can proceed via two different mechanisms, depending on the reaction conditions.

-

Electrophilic Addition (Markovnikov's Rule): In the absence of radical initiators, the reaction follows an electrophilic addition pathway. The hydrogen atom of HBr acts as the electrophile. According to Markovnikov's rule, the hydrogen would add to the carbon atom that already bears more hydrogen atoms, leading to the formation of 1-bromo-1-chloroethane (B1580652) as the major product.

-

Radical Addition (Anti-Markovnikov's Rule): In the presence of peroxides, air, or oxygen, the reaction proceeds via a free-radical mechanism.[13] This pathway leads to the anti-Markovnikov product, this compound, which is the desired isomer. The patent data suggests the use of air or oxygen, indicating a radical mechanism is operative to achieve the high selectivity for this compound.[13]

This protocol is adapted from a patented industrial process and demonstrates a high-yield synthesis.[13]

Materials:

-

Vinyl chloride (10 mol, 625 g)

-

Anhydrous hydrogen bromide (10 mol, 810 g) containing 1% w/w air

-

This compound (as solvent, 3.5 mol, 500 g)

-

Cylindrical glass reaction vessel (15 cm diameter, 20 cm height) with two gas inlet nozzles at the bottom, spaced 12 cm apart, and a cooling system.

Procedure:

-

Setup: Charge the reaction vessel with 500 g of this compound to act as the solvent.

-

Reactant Addition: Introduce anhydrous hydrogen bromide (containing 1% air) through one nozzle and vinyl chloride through the other nozzle at the bottom of the vessel over a period of 30 minutes.

-

Temperature Control: Maintain the reaction mixture at a temperature of 20 °C using external cooling.

-

Reaction Completion and Purification: Once the reaction is complete, the resulting clear solution is distilled to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via the hydrobromination of vinyl chloride, as described in the patent.[13]

| Parameter | Value | Reference |

| Reactants | ||

| Vinyl Chloride | 10 mol (625 g) | [13] |

| Hydrogen Bromide | 10 mol (810 g) | [13] |

| Reaction Conditions | ||

| Solvent | This compound (500 g) | [13] |

| Temperature | 20 °C | [13] |

| Reaction Time | 30 minutes (addition time) | [13] |

| Catalyst/Initiator | Air (1% w/w in HBr) | [13] |

| Yield | ||

| Product Yield | 99% of theoretical | [13] |

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by its physicochemical properties and spectroscopic data.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C₂H₄BrCl | [14] |

| Molecular Weight | 143.41 g/mol | [14] |

| Appearance | Clear, colorless to slightly yellow liquid | [12] |

| Boiling Point | 106-107 °C | [12] |

| Melting Point | -16 to -18 °C | [12] |

| Density | 1.723 g/mL at 25 °C | [12] |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water (7 g/L at 20°C) | [15] |

| Spectroscopic Data | ||

| ¹H NMR | Two triplets, one for each -CH₂- group. | |

| δ (ppm) for -CH₂Br | ~3.7 ppm | |

| δ (ppm) for -CH₂Cl | ~3.3 ppm | |

| Mass Spectrum (m/z) | Fragments corresponding to the loss of Br, Cl, and combinations thereof. |

Conclusion

This technical guide has detailed two primary synthetic routes to this compound, providing in-depth information on their reaction mechanisms and experimental protocols. The hydrobromination of vinyl chloride in the presence of a radical initiator offers a high-yield, industrially viable method. The electrophilic addition of bromine chloride to ethylene represents a more classical laboratory approach. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the efficient and safe production of this important chemical intermediate.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 4. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ck12.org [ck12.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. lookchem.com [lookchem.com]

- 12. This compound | 107-04-0 [chemicalbook.com]

- 13. DE1518677B - Process for the production of 1-chloro-2-bromoethane - Google Patents [patents.google.com]

- 14. Ethane, 1-bromo-2-chloro- [webbook.nist.gov]

- 15. This compound, 98% | Fisher Scientific [fishersci.ca]

Spectroscopic Data Analysis of 1-Bromo-2-chloroethane: A Technical Guide

Introduction

1-Bromo-2-chloroethane (C₂H₄BrCl) is a haloalkane that serves as a valuable case study for the application of modern spectroscopic techniques in structural elucidation. For researchers and professionals in drug development and chemical sciences, a thorough understanding of its spectral characteristics is fundamental. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a logical workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals, each corresponding to one of the methylene (B1212753) (-CH₂) groups. The difference in the electronegativity of the attached halogen atoms (bromine and chlorine) results in different chemical environments for the adjacent protons. The signal for the protons closer to the more electronegative chlorine atom appears further downfield. Each signal is split into a triplet due to spin-spin coupling with the two protons on the neighboring carbon, following the n+1 rule.[1]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~3.95 | Triplet | 2H | -CH₂Cl |

| ~3.65 | Triplet | 2H | -CH₂Br |

| Note: Chemical shifts are approximate and can vary slightly based on the solvent and the spectrometer's field strength. Data is typically acquired in CDCl₃ with TMS as an internal standard.[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays two singlets, confirming the presence of two unique carbon environments.[2] The carbon atom bonded to the more electronegative chlorine atom is more deshielded and thus resonates at a higher chemical shift (further downfield) compared to the carbon bonded to the bromine atom.[2]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| ~43.0 | -CH₂Cl |

| ~30.4 | -CH₂Br |

| Note: Chemical shifts are approximate and typically referenced to TMS in a deuterated solvent like CDCl₃.[2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically obtained from a neat liquid film, provides information about the functional groups present.[3][4] The most diagnostic absorptions are the C-H stretching and bending vibrations, as well as the carbon-halogen stretches which are found in the fingerprint region.[3]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2960-3010 | Medium-Strong | C-H Stretch (alkane) |

| 1430-1450 | Medium | C-H Bend (scissoring) |

| 1200-1300 | Medium | C-H Bend (wagging) |

| 650-750 | Strong | C-Cl Stretch |

| 550-650 | Strong | C-Br Stretch |

| Note: The fingerprint region (below 1500 cm⁻¹) contains a unique pattern of overlapping vibrations that is characteristic of the molecule.[3] |

Mass Spectrometry (MS)

The mass spectrum of this compound is notable for its distinctive molecular ion region, which arises from the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). This results in a characteristic pattern of three peaks for the molecular ion at m/z 142, 144, and 146, with a relative abundance ratio of approximately 3:4:1.[5] Fragmentation primarily occurs through the cleavage of the carbon-halogen bonds, which are weaker than the C-C and C-H bonds.[5]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Fragment Ion |

| 142, 144, 146 | Variable (see text) | [C₂H₄³⁵Cl⁷⁹Br]⁺, [C₂H₄³⁷Cl⁷⁹Br]⁺ / [C₂H₄³⁵Cl⁸¹Br]⁺, [C₂H₄³⁷Cl⁸¹Br]⁺ (Molecular Ions) |

| 107, 109 | High | [C₂H₄⁷⁹Br]⁺, [C₂H₄⁸¹Br]⁺ |

| 63, 65 | High (Base Peak) | [C₂H₄³⁵Cl]⁺, [C₂H₄³⁷Cl]⁺ |

| 28 | Moderate | [C₂H₄]⁺ |

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the structural elucidation of a small organic molecule like this compound using the primary spectroscopic methods.

Caption: Workflow for structural analysis using NMR, IR, and MS.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[1][6]

-

Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize resolution. For ¹³C NMR, spectra are typically acquired with broadband proton decoupling to produce singlets for each unique carbon.[8]

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (Liquid Film Method)

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid film.[3][4] Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][9]

-

Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4][9]

-

Data Acquisition: Mount the salt plate "sandwich" in the sample holder of the FT-IR spectrometer. First, run a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O. Then, acquire the sample spectrum.[10]

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator.[4]

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet.[11] The high temperature of the inlet vaporizes the sample.

-

Chromatographic Separation: An inert carrier gas (e.g., Helium) carries the vaporized sample through the GC column.[11] The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11] The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

References

- 1. C2H4BrCl BrCH2CH2Cl this compound 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of this compound 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C2H4BrCl BrCH2CH2Cl infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of this compound 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. homework.study.com [homework.study.com]

- 11. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

Physical properties of 1-Bromo-2-chloroethane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Bromo-2-chloroethane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and research applications, with a focus on accurate data presentation and experimental methodology.

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below for easy reference. These values represent a consensus from multiple reliable sources.

| Physical Property | Value | Conditions |

| Boiling Point | 106-108 °C | Standard atmospheric pressure |

| Density | 1.723 - 1.73 g/mL | 25 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point: Capillary Method

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Materials:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

This compound sample

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount (a few drops) of this compound is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube filled with a heating oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.[1]

Determination of Density: Pycnometer Method

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

Materials:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Water bath (for temperature control)

Procedure:

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

-

Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer is accurately measured using an analytical balance.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The mass of the pycnometer filled with water is then measured.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of thermal equilibration and mass measurement is followed as with the water.

-

Calculation: The density of this compound is calculated using the following formula:

Density of sample = [(Mass of pycnometer with sample) - (Mass of empty pycnometer)] / [(Mass of pycnometer with water) - (Mass of empty pycnometer)] * Density of water at the experimental temperature

Visualized Workflows and Relationships

To further elucidate the experimental processes and the underlying principles governing the physical properties of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the boiling point of this compound using the capillary method.

References

Solubility of 1-Bromo-2-chloroethane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-2-chloroethane in various organic solvents. The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This information is intended to support research, development, and quality control activities where this compound is utilized as a solvent or a reagent.[1][2][3]

Introduction to this compound

This compound (C₂H₄BrCl) is a halogenated hydrocarbon that exists as a clear, colorless to slightly yellow liquid with a characteristic sweet, chloroform-like odor.[3][4] It is recognized for its utility as a solvent and as an intermediate in organic synthesis.[1][2][3] Understanding its solubility in various organic solvents is crucial for its effective application in chemical reactions, purification processes, and formulation development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection and process design.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 20 | 752.01 |

| Ethanol | 20 | 579.4 |

| n-Propanol | 20 | 437.44 |

| n-Butanol | 20 | 341.06 |

| Acetone | 20 | 532.04 |

| Ethyl Acetate | 20 | 246.54 |

| Dichloromethane | Not Specified | Miscible |

| Diethyl Ether | Not Specified | Soluble |

| Chloroform | Not Specified | Soluble |

| Carbon Tetrachloride | Not Specified | Miscible |

Note: "Soluble" and "Miscible" indicate high solubility, but specific quantitative values were not found in the reviewed literature.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. Below are detailed methodologies for key techniques applicable to quantifying the solubility of a liquid analyte like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a solute in a solvent by measuring the mass of the solute in a saturated solution.[5][6][7] While typically used for solid solutes, the principle can be adapted for liquid solutes where the solvent is significantly more volatile.

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Ensure the container is well-sealed to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled using a water bath or an incubator.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature until the two phases (undissolved this compound and the saturated solvent phase) have clearly separated.

-

Carefully collect an aliquot of the supernatant (the saturated solvent phase) using a pipette.

-

-

Solvent Evaporation:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the collected aliquot of the saturated solution to the pre-weighed evaporating dish and record the total weight.

-

Gently heat the evaporating dish in a fume hood to evaporate the solvent, leaving behind the dissolved this compound. The heating temperature should be below the boiling point of this compound (106-107°C) to avoid its loss.

-

Once the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

-

Express the solubility as grams of this compound per liter of solvent.

-

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique for separating and quantifying volatile compounds. It is well-suited for determining the solubility of this compound in various organic solvents.[8][9][10][11][12]

Methodology:

-

Instrument and Column Selection:

-

Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), the latter being particularly sensitive to halogenated compounds.

-

Select a suitable capillary column (e.g., a non-polar or mid-polar column like DB-5 or DB-624) that provides good separation of this compound from the solvent peak.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. The concentration range should bracket the expected solubility.

-

Inject a fixed volume of each standard solution into the GC and record the peak area of the this compound.

-

Plot a calibration curve of peak area versus concentration.

-

-

Saturated Solution Preparation and Analysis:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

After equilibration and phase separation, carefully take an aliquot of the supernatant.

-

Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately known.

-

Inject the diluted sample into the GC and record the peak area for this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is another versatile chromatographic technique that can be used for solubility determination, particularly for less volatile compounds or when GC is not available.[13][14][15][16]

Methodology:

-

Instrument and Column Selection:

-

Use an HPLC system with a suitable detector, such as a UV-Vis detector.

-

Select a reverse-phase column (e.g., C18) and a mobile phase that allows for the separation of this compound from any impurities and the solvent front. The mobile phase will typically be a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC and record the peak area.

-

Construct a calibration curve by plotting peak area against concentration.

-

-

Saturated Solution Preparation and Analysis:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

After equilibration and phase separation, take an aliquot of the supernatant.

-

Dilute the aliquot with the mobile phase to a concentration within the calibration curve's range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

-

Inject the filtered sample into the HPLC and record the peak area.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original organic solvent by accounting for the dilution factor.

-

UV-Visible Spectroscopy Method

UV-Visible spectroscopy can be a rapid and straightforward method for determining solubility if the solute has a distinct chromophore and the solvent is transparent in that region of the UV-Vis spectrum.[17][18][19][20]

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of this compound in the desired organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of this compound in the organic solvent at known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

-

Saturated Solution Preparation and Analysis:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

After equilibration and phase separation, take an aliquot of the supernatant.

-

Dilute the aliquot with the pure solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to find the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates the general logical workflow for determining the solubility of this compound in an organic solvent using various analytical techniques.

Caption: Workflow for determining the solubility of this compound.

This guide provides essential data and methodologies to aid researchers and professionals in their work with this compound. The presented protocols offer a starting point for developing in-house standard operating procedures for solubility determination, ensuring accurate and reproducible results.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uwosh.edu [uwosh.edu]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. SOP for Good Chromatography Practices | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. improvedpharma.com [improvedpharma.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

An In-depth Technical Guide to the Relative Reactivity of the C-Br vs C-Cl Bond in 1-Bromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-bromo-2-chloroethane, with a specific focus on the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This bifunctional haloalkane is a versatile intermediate in organic synthesis, and understanding the preferential site of reaction is crucial for designing selective synthetic routes.[1] This document synthesizes fundamental principles of physical organic chemistry, available experimental data, and detailed analytical protocols to serve as a resource for professionals in research and development. The core finding is that the C-Br bond is significantly more reactive than the C-Cl bond in both nucleophilic substitution and elimination reactions, a fact primarily attributed to the lower bond dissociation energy of the C-Br bond and the superior leaving group ability of the bromide ion.

Introduction to the Reactivity of Haloalkanes

The reactivity of haloalkanes in nucleophilic substitution and elimination reactions is principally governed by the nature of the carbon-halogen (C-X) bond. Key factors influencing this reactivity include bond polarity, bond strength, and the stability of the resulting halide ion (leaving group). While the C-X bond is polar due to the higher electronegativity of the halogen compared to carbon, leading to a partial positive charge on the carbon that invites nucleophilic attack, experimental evidence indicates that bond strength is the dominant factor in determining reaction rates for SN1 and SN2 reactions.[2] A weaker C-X bond requires less energy to break, leading to a lower activation energy and a faster reaction.

In the case of this compound, the molecule possesses two different carbon-halogen bonds, creating a competitive environment for reactions. The elucidation of the relative reactivity of these two sites is essential for predicting and controlling reaction outcomes.

Quantitative Data on Bond Properties and Reactivity

While specific kinetic data for the reactions of this compound are not extensively available in the surveyed literature, a quantitative comparison can be constructed from fundamental bond properties and data from analogous compounds.

Bond Dissociation Energies

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), the energy required to break the bond homolytically. A lower BDE corresponds to a weaker bond and, in the context of reactions where the C-X bond is cleaved in the rate-determining step, a higher reaction rate.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-Br | 276 - 290 |

| C-Cl | 339 - 346 |

| Data sourced from multiple chemistry resources.[2] |

As the table clearly indicates, the C-Br bond is substantially weaker than the C-Cl bond, requiring significantly less energy to cleave. This is a primary determinant of its greater reactivity.

Leaving Group Ability

A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. For halides, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because larger ions can distribute the negative charge over a larger volume, leading to greater stability. The bromide ion is a weaker base and a more stable anion than the chloride ion, making it a better leaving group.

Reaction Pathways and Mechanisms

This compound undergoes two primary types of reactions: nucleophilic substitution and elimination.[1] In both cases, the C-Br bond is the more reactive site.

Nucleophilic Substitution (SN2) Reactions

Given that this compound is a primary haloalkane, it will predominantly undergo nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

The reaction with a nucleophile (Nu⁻) will preferentially occur at the carbon bearing the bromine atom:

Primary Pathway: Br-CH₂-CH₂-Cl + Nu⁻ → Nu-CH₂-CH₂-Cl + Br⁻

Secondary (slower) Pathway: Br-CH₂-CH₂-Cl + Nu⁻ → Br-CH₂-CH₂-Nu + Cl⁻

The following diagram illustrates the preferential SN2 reaction pathway.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination via the E2 (Elimination Bimolecular) mechanism. This is also a concerted reaction where the base removes a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group.

Due to the better leaving group ability of bromide, the primary elimination product will be vinyl chloride.

Primary Pathway: Br-CH₂-CH₂-Cl + Base → CH₂=CH-Cl + Base-H⁺ + Br⁻

Secondary (slower) Pathway: Br-CH₂-CH₂-Cl + Base → CH₂=CH-Br + Base-H⁺ + Cl⁻

The following diagram illustrates the competing E2 elimination pathways.

Experimental Protocols

The following protocols are representative methods for investigating the reactivity of this compound.

Protocol 1: Competitive Nucleophilic Substitution (Finkelstein Reaction)

This experiment provides a qualitative or semi-quantitative comparison of the C-Br and C-Cl bond reactivity. The Finkelstein reaction involves the substitution of a halide with iodide in an acetone (B3395972) solvent. The insolubility of NaCl and NaBr in acetone drives the reaction forward.

Objective: To demonstrate the preferential substitution at the C-Br bond.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Test tubes

-

Water bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Prepare a 0.1 M solution of this compound in anhydrous acetone.

-

Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

-

In a test tube, mix equal volumes of the this compound solution and the sodium iodide solution.

-

Allow the reaction to proceed at a constant temperature (e.g., 25°C or 50°C in a water bath).

-

At regular time intervals (e.g., 10, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by diluting the aliquot with a large volume of water.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Analyze the organic extract by GC-MS to identify and quantify the starting material and the substitution products (1-chloro-2-iodoethane and 1-bromo-2-iodoethane).

Expected Outcome: The primary product detected will be 1-chloro-2-iodoethane, resulting from the substitution of the bromine atom. The formation of 1-bromo-2-iodoethane (B1265497) will be significantly slower. By plotting the concentration of products over time, the relative rates can be estimated.

Protocol 2: Kinetic Monitoring by ¹H NMR Spectroscopy

This method allows for real-time monitoring of the reaction progress without the need for quenching and extraction.

Objective: To quantitatively measure the rate of nucleophilic substitution.

Materials:

-

This compound

-

A suitable nucleophile (e.g., sodium thiocyanate, NaSCN)

-

A deuterated solvent in which both reactants are soluble (e.g., acetone-d₆ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound of known concentration in the deuterated solvent.

-

Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.

-

In an NMR tube, combine known volumes of the two stock solutions at a controlled temperature.

-

Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals.

-

The reaction can be monitored by observing the disappearance of the reactant peaks and the appearance of the product peaks. The protons adjacent to the bromine and chlorine in this compound have distinct chemical shifts, as do the protons in the product(s).

-

Integrate the peaks corresponding to the starting material and the product(s) in each spectrum.

-

The relative concentrations can be determined from the integration values. Plotting the concentration of the reactant versus time will allow for the determination of the reaction order and the rate constant.

Data Analysis: The ¹H NMR spectrum of this compound shows two triplets, one for the protons adjacent to bromine and one for the protons adjacent to chlorine.[2] Upon substitution at the C-Br bond, a new set of signals corresponding to the product will appear, allowing for straightforward kinetic analysis.

Logical Workflow for Reactivity Analysis

The following diagram outlines the logical workflow for assessing the reactivity of this compound.

Conclusion

The chemical behavior of this compound is dominated by the greater reactivity of the carbon-bromine bond over the carbon-chlorine bond. This preferential reactivity is a direct consequence of the lower C-Br bond dissociation energy and the enhanced stability of the bromide anion as a leaving group. For drug development and organic synthesis professionals, this predictable selectivity allows for the strategic functionalization of the molecule, where the bromine atom can be selectively displaced, leaving the chlorine atom available for subsequent transformations. The experimental protocols outlined in this guide provide a framework for the practical investigation and confirmation of these reactivity principles in a laboratory setting.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. C2H4BrCl BrCH2CH2Cl this compound 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 1-Bromo-2-chloroethane (CAS No. 107-04-0), a critical reagent in various organic syntheses and pharmaceutical development processes. Understanding its chemical stability, potential degradation pathways, and appropriate handling procedures is paramount for ensuring experimental reproducibility, workplace safety, and the integrity of research outcomes.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Citations |

| Molecular Formula | C₂H₄BrCl | [1] |

| Molecular Weight | 143.41 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2][3] |

| Odor | Sweet, chloroform-like | [2][4] |

| Melting Point | -18 to -14 °C | [1] |

| Boiling Point | 106 to 107 °C | [1] |

| Density | 1.723 g/mL at 25 °C | [1] |

| Vapor Pressure | 32.6 mmHg at 25 °C | [1] |

| Water Solubility | 7 g/L at 20 °C | [1] |

| Refractive Index | n20/D 1.4884 | [1] |

Chemical Stability and Reactivity

This compound is a stable compound under standard laboratory conditions but exhibits reactivity that necessitates careful handling and storage.[5]

Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, and magnesium.[1][2][3][4][6] Contact with these substances should be strictly avoided to prevent vigorous or exothermic reactions.

Light Sensitivity: The compound is noted to be light-sensitive, which can promote degradation.[1][5] Storage in light-resistant containers is therefore recommended.